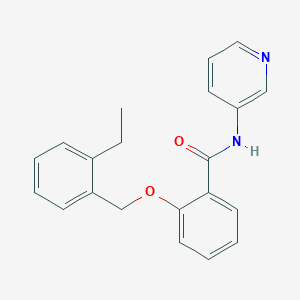
SMS2-IN-Ly93
Descripción general
Descripción
Ly93 is a selective and orally active inhibitor of sphingomyelin synthase 2, an enzyme involved in the synthesis of sphingomyelin, a type of sphingolipid found in animal tissues. This compound has shown potential in the treatment of atherosclerosis due to its ability to reduce plasma sphingomyelin levels and inhibit the secretion of pro-inflammatory cytokines and chemokines in macrophages .
Aplicaciones Científicas De Investigación
Ly93 has a wide range of scientific research applications, including:
Mecanismo De Acción
Ly93 exerts its effects by selectively inhibiting sphingomyelin synthase 2, an enzyme responsible for the synthesis of sphingomyelin. This inhibition leads to a reduction in plasma sphingomyelin levels and an increase in cholesterol efflux from macrophages. Additionally, Ly93 inhibits the secretion of lipopolysaccharide-mediated pro-inflammatory cytokines and chemokines in macrophages, thereby reducing inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ly93 involves scaffold hopping and structural optimization to identify potent inhibitors of sphingomyelin synthase 2. The synthetic route typically includes the formation of a benzoylamide structure, which is crucial for its inhibitory activity . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Ly93 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ly93 undergoes several types of chemical reactions, including:
Oxidation: Ly93 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in Ly93.
Substitution: Substitution reactions can introduce different substituents into the Ly93 molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving Ly93 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like dimethyl sulfoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of Ly93 depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted Ly93 compounds with varying biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Sphingomyelin synthase 1 inhibitors: These compounds inhibit a different isoform of sphingomyelin synthase and may have different biological effects.
Other sphingomyelin synthase 2 inhibitors: Compounds such as 2-benzoyloxybenzamide have been identified as selective inhibitors of sphingomyelin synthase 2.
Uniqueness of Ly93
Ly93 is unique due to its high selectivity for sphingomyelin synthase 2 over sphingomyelin synthase 1, with a selectivity ratio of more than 1400-fold. This high selectivity makes Ly93 a valuable tool for studying the specific role of sphingomyelin synthase 2 in various biological processes and for developing targeted therapies for diseases such as atherosclerosis .
Propiedades
IUPAC Name |
2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUSTWBJNUPPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1883528-69-5 | |
| Record name | 2-[(2-ethylphenyl)methoxy]-N-(pyridin-3-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ly93?
A1: Ly93 acts as a selective inhibitor of sphingomyelin synthase 2 (SMS2) [, ]. This enzyme plays a crucial role in the synthesis of sphingomyelin, a type of sphingolipid involved in various cellular processes.
Q2: How does Ly93 impact insulin signaling pathways?
A2: Research suggests that Ly93 can improve insulin sensitivity, potentially by influencing the IRS-1/Akt/GSK-3β signaling pathway []. In studies using high-fat diet-induced insulin-resistant mice, Ly93 treatment was associated with increased phosphorylation of IRS-1, Akt, and GSK-3β, indicating enhanced insulin signaling [].
Q3: What role does sphingomyelin play in the effects observed with Ly93 treatment?
A3: In vitro studies using HepG2 cells showed that the enhancement of Akt phosphorylation by Ly93 was reversed by the addition of exogenous sphingomyelin []. This suggests that Ly93's effects on insulin signaling might be mediated, at least in part, through the modulation of sphingomyelin levels.
Q4: Beyond insulin resistance, what other therapeutic potential has Ly93 demonstrated?
A4: Ly93 has shown promise in preclinical models of epidural fibrosis, a complication that can arise after spinal surgery []. Studies indicate that Ly93, by inhibiting SMS2, may suppress the differentiation of type 2 macrophages, which play a role in the development of epidural fibrosis [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide](/img/structure/B610811.png)
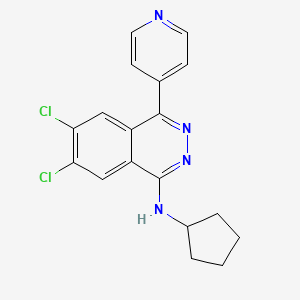
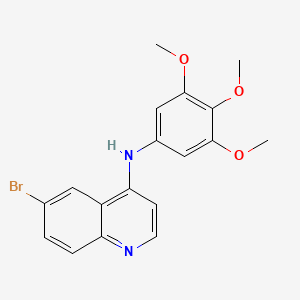
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)

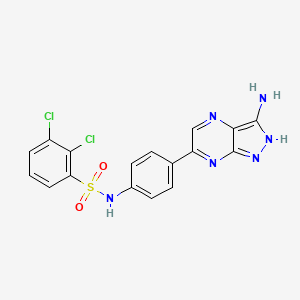
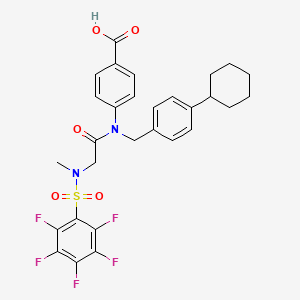
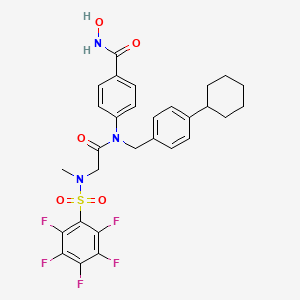
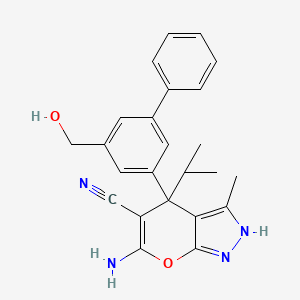
![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)
![5-[2,3-Bis(Chloranyl)phenyl]-2-[(3~{r},5~{s})-3,5-Dimethylpiperazin-1-Yl]pyrimidin-4-Amine](/img/structure/B610829.png)